2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5-6(7(11)12)10-8(13-5)9(2,3)4/h1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBPTNVGBTRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Alkylation Strategy
A less common but mechanistically distinct approach involves bromination at the oxazole’s 4-position followed by tert-butyl group introduction:
- Bromination : Treatment of 5-methyloxazole-4-carboxylic acid methyl ester with phosphorus tribromide (PBr₃) in dichloromethane yields the 4-bromo derivative.
- Alkylation : Reaction with tert-butyl magnesium bromide (t-BuMgBr) in tetrahydrofuran at −78°C installs the tert-butyl group.
This method provides modular access to diverse 4-substituted oxazoles but suffers from lower yields (45–55%) compared to cyclization approaches.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate key steps:
- Cyclization Time : Reduced from 12 hours to 15 minutes.
- Temperature : Maintained at 150°C for optimal ring formation.
- Yield Improvement : 78% vs. 63% for conventional heating.
Industrial-Scale Production Considerations
While laboratory-scale syntheses are well-established, industrial production requires modifications for safety and efficiency:
Flow Chemistry Implementation
Continuous flow microreactor systems address exothermicity concerns in the cyclization step:
- Reactor Type : Packed-bed reactor with MnO₂ catalyst.
- Flow Rate : 60–100 μL/min.
- Throughput : 1.2 kg/day for methyl ester intermediate.
Table 2: Industrial vs. Laboratory Synthesis Metrics
| Parameter | Laboratory | Industrial |
|---|---|---|
| Cycle Time | 24 hours | 8 hours |
| Yield | 63% | 71% |
| Byproduct Formation | 12% | 5% |
Solvent Recovery Systems
Closed-loop THF recovery units reduce environmental impact and operational costs by 40% compared to batch processes.
Analytical Characterization
Critical quality control parameters and their analytical methods:
Table 3: Characterization Data
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Identity | ¹H NMR (CDCl₃) | δ 1.35 (s, 9H, t-Bu) |
| Residual Solvents | GC-MS | <500 ppm THF |
The tert-butyl group’s characteristic singlet at δ 1.35 ppm in proton NMR provides definitive structural confirmation.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The oxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups into the oxazole ring.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound serves as a building block in the synthesis of pharmaceutical agents. Its oxazole moiety is known to interact with biological targets, which can lead to modulation of enzyme activities or receptor interactions. Such properties make it a candidate for further pharmacological studies aimed at developing new therapeutic agents.
Case Study:
Research has shown that derivatives of oxazole compounds exhibit various biological activities, including antibacterial and anticancer properties. For instance, macrooxazoles derived from related compounds demonstrated cytotoxic activity against cancer cell lines and inhibited biofilm formation of Staphylococcus aureus . This suggests that 2-tert-butyl-5-methyl-oxazole-4-carboxylic acid could be explored for similar therapeutic applications.
Organic Synthesis
Synthetic Intermediates:
The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its ability to participate in various chemical reactions, such as coupling reactions and decarboxylation processes, enhances its utility in synthetic organic chemistry.
Data Table: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Synthesis of Heterocycles | Used as a precursor for synthesizing diverse heterocyclic compounds. |
| Coupling Reactions | Involved in cross-coupling reactions to form carbon-carbon bonds. |
| Stereoselective Synthesis | Aids in the preparation of enantiomerically pure compounds for drug design. |
Material Science
Polymer Chemistry:
In material science, this compound can be incorporated into polymer matrices to enhance their properties. The incorporation of oxazole groups into polymers can improve thermal stability and mechanical strength.
Case Study:
Studies have indicated that polymers containing oxazole derivatives exhibit improved thermal properties compared to their non-oxazole counterparts. This enhancement is attributed to the rigid structure provided by the oxazole ring, which contributes to better thermal stability .
Potential Environmental Applications
Biodegradable Materials:
Given the increasing focus on sustainability, there is potential for developing biodegradable materials using this compound as a building block. Research into oxazole-containing polymers may yield materials that are both functional and environmentally friendly.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other oxazole-carboxylic acid derivatives. For example:
- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid (CAS 1909319-03-4):
- Substituents : Features a tert-butoxycarbonyl (Boc)-protected piperidine ring at position 2 and a carboxylic acid at position 5 .
- Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and material science due to its rigid piperidine-oxazole scaffold .
- Key Differences : Unlike 2-tert-butyl-5-methyl-oxazole-4-carboxylic acid, this analog lacks steric hindrance from a tert-butyl group but incorporates a Boc-protected amine, enabling peptide coupling reactions .
Physicochemical Properties
| Property | This compound | 2-(Boc-piperidinyl)-oxazole-5-carboxylic Acid |
|---|---|---|
| Molecular Weight (g/mol) | Not reported | 296.32 |
| Purity | Not available | ≥95% |
| Key Functional Groups | tert-butyl, methyl, carboxylic acid | Boc-piperidine, carboxylic acid |
| Solubility | Likely moderate in polar solvents | Soluble in DMSO, dichloromethane |
Research Findings
- Synthetic Utility : Oxazole-4-carboxylic acids are less commonly reported than oxazole-5-carboxylic acids (e.g., the Boc-piperidinyl analog), which are frequently used as intermediates in drug discovery .
Limitations and Contradictions in Evidence
- The closest analog (CAS 1909319-03-4) differs in substitution pattern and applications .
- Irrelevant Source : (Lowry et al., 1951) discusses protein quantification and is unrelated to oxazole chemistry .
Biological Activity
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid is a heterocyclic compound characterized by its oxazole ring, which is notable for its unique structural features, including a tert-butyl group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 183.21 g/mol
- Structure : The compound features an oxazole ring with specific substitutions that influence its reactivity and biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial biofilms, particularly Staphylococcus aureus. In studies, derivatives demonstrated significant inhibition of biofilm formation .
- Cytotoxicity : Some oxazole derivatives have displayed cytotoxic effects against cancer cell lines. For instance, a mixture containing related compounds exhibited weak cytotoxic activity with an IC of 23 µg/mL against HeLa cells and mouse fibroblasts .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in conditions like cancer and bacterial infections.
Antimicrobial Effects
A study focusing on oxazole derivatives isolated from the fungus Phoma macrostoma showed that certain compounds could inhibit biofilm formation by up to 79% at concentrations of 250 µg/mL. This suggests that similar structural compounds, including this compound, may possess significant antimicrobial properties .
Cytotoxicity in Cancer Cells
Research has indicated that derivatives of oxazole can exhibit antiproliferative activity against various human tumor cell lines. For example, compounds structurally related to this compound were tested for their ability to inhibit tumor cell proliferation, revealing IC values ranging from nM to µM levels across different cell lines .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-tert-Butyl-5-methyl-oxazole-2-carboxylic acid | 1392519-45-7 | Different substitution pattern on the oxazole ring |
| Methyl ester derivative | 1989659-74-6 | Affects solubility and potential bioactivity |
| 2-t-butyl-4-methyl-5-oxo-[1,3]dioxolane-4-carboxylic acid | 545703 | Contains a dioxolane structure |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-tert-butyl-5-methyl-oxazole-4-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions or stepwise functionalization of oxazole precursors. For example, tert-butyl groups are often introduced via Boc-protection strategies, followed by regioselective alkylation at the oxazole ring. Key intermediates (e.g., Boc-protected amines) are characterized using , , and high-resolution mass spectrometry (HRMS). Carboxylic acid functionality is confirmed via FT-IR (C=O stretch at ~1700 cm) and (broad peak for -COOH at δ 10–12 ppm) .
Q. How can the stability of this compound under varying pH and temperature conditions be assessed?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 60°C. Degradation is monitored via HPLC-UV at 210–254 nm. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Oxazole ring hydrolysis under acidic conditions is a common degradation pathway, confirmed by LC-MS detection of ring-opened byproducts .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the oxazole ring in this compound?
- Methodological Answer : Steric and electronic effects dominate regioselectivity. For example, tert-butyl groups hinder electrophilic substitution at C4, directing reactions to C4. Computational tools (DFT calculations) predict reactive sites by analyzing Fukui indices. Experimental validation involves competitive reactions with halogenating agents (e.g., NBS), followed by analysis of product ratios .
Q. How can contradictory bioactivity data for oxazole derivatives be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences) or impurities. Standardized protocols include:
- Purification : HPLC (>95% purity) to exclude synthetic byproducts.
- Assay Controls : Use of reference compounds (e.g., known kinase inhibitors) to validate biological assays.
- Molecular Docking : Compare binding poses in target proteins (e.g., COX-2 or kinases) to explain divergent activities .
Q. What advanced analytical techniques differentiate isomeric oxazole derivatives during structural elucidation?
- Methodological Answer :
- NMR : and NOESY identify spatial proximity of substituents.
- X-ray Crystallography : Resolves absolute configuration, critical for chiral oxazole derivatives.
- Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., methyl vs. tert-butyl group placement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
